![molecular formula C14H11IN2O2S B4131301 N-1,3-benzodioxol-5-yl-N'-(4-iodophenyl)thiourea](/img/structure/B4131301.png)
N-1,3-benzodioxol-5-yl-N'-(4-iodophenyl)thiourea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(4-iodophenyl)thiourea, commonly known as BDBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a thiourea derivative that has been synthesized through a multi-step process.
Mechanism of Action
BDBIT inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to an increase in insulin signaling and improved insulin sensitivity. BDBIT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that BDBIT has significant biochemical and physiological effects. BDBIT has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. BDBIT has been reported to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
BDBIT has several advantages for lab experiments. It is a selective inhibitor of PTP1B, which makes it useful for studying the role of PTP1B in insulin signaling and glucose metabolism. BDBIT has also been reported to have low toxicity and is well-tolerated in animal models. However, BDBIT has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BDBIT is also a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Future Directions
For research on BDBIT include investigating its pharmacokinetics and pharmacodynamics, studying its potential in treating other diseases, and improving its synthesis and solubility.
Scientific Research Applications
BDBIT has been extensively studied for its potential in various research applications. One of the most significant applications of BDBIT is its use as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling, and its inhibition has been shown to improve insulin sensitivity. BDBIT has also been studied for its potential in treating obesity, diabetes, and cancer.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-iodophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c15-9-1-3-10(4-2-9)16-14(20)17-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMIURNGQIVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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